molecular formula C10H7I B183038 2-Iodonaphthalene CAS No. 612-55-5

2-Iodonaphthalene

Cat. No. B183038
CAS RN: 612-55-5
M. Wt: 254.07 g/mol
InChI Key: FRNLBIWVMVNNAZ-UHFFFAOYSA-N
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Description

Enantioselective Synthesis of 1,2-Dihydronaphthalenes

The synthesis of 1,2-dihydronaphthalenes is significant in medicinal and synthetic chemistry. A catalytic asymmetric construction method for these molecules has been reported, utilizing N-heterocyclic carbene-catalyzed cascade annulation reactions. This method achieves high yields and stereoselectivity, producing compounds that can be further transformed into alcohols, amides, and epoxides .

Observation of Cationic Wheland-like Intermediates

In acidic media, 1-iodonaphthalene-2,4-diamines undergo a reaction forming stable Wheland-like tetrahedral cationic species observable by NMR. This process involves intramolecular protonation and allows for proton-deuterium exchange, providing a mechanism for the deiodination of these compounds .

Synthesis of 2-aroyl-3-hydroxy-4-iodonaphthalenes

A novel synthesis approach for 2-aroyl-3-hydroxy-4-iodonaphthalenes has been developed. This method employs copper(II) oxide and iodine to facilitate a domino process that includes methyl iodination, double bond isomerization, and other steps leading to the target compounds .

Dehydrohalogenation to Form Ruthenium Clusters

The reaction of 1-iodonaphthalene with [Ru3(CO)12] leads to the formation of aryne clusters containing naphthyne ligands. This process is an example of oxidative addition and highlights the potential of iodoarenes in cluster chemistry .

Iodobenzannulation of Yne-Allenones

An iodobenzannulation method has been established for the synthesis of 4-iodonaphthalen-1-ols. These compounds can be used as coupling reagents and have been shown to undergo further reactions to produce 1,2-carbonyls and heterocyclic compounds. A proposed mechanism includes oxidative addition and palladium migration .

Photostimulated Nucleophilic Aromatic Substitution

The photostimulated reaction of 1-iodonaphthalene with 2-naphthoxide ions in liquid ammonia yields 1-aryl-2-naphthols. This substitution reaction is proposed to proceed via the SRN1 mechanism, which is a nucleophilic aromatic substitution pathway .

Synthesis of 2-Amino-1-iodonaphthalene

The reaction of 2-naphthylamine with sodium iodate and sodium sulfite in acidic conditions yields 2-amino-1-iodonaphthalene. This synthesis contradicts previous reports that suggested the formation of a regioisomer and is supported by spectroscopic data .

Synthesis of Diiodonaphthalenes and Bromo-iodonaphthalenes

2,3-Diiodonaphthalene and 2-bromo-3-iodonaphthalene have been synthesized through a two-step process involving iodination and a retro Diels-Alder reaction. This method demonstrates a straightforward approach to synthesizing substituted naphthalenes .

Intramolecular Interactions in Diiodonaphthalenes

The electronic structure of di-iodonaphthalenes has been investigated, with a focus on the effects of iodine substitution topology. Photoelectron spectroscopy and quantum chemical calculations have been used to study intramolecular iodine-iodine interactions and their influence on the electronic structure .

Scientific Research Applications

  • Organic Synthesis Building Blocks : “2-Iodonaphthalene” is often used as a building block in various chemical syntheses . It’s a key component in the creation of complex organic molecules, contributing to the structural diversity and complexity of the final product .

  • Computational Chemistry Programs : “2-Iodonaphthalene” is used in computational chemistry programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for simulation visualizations . These programs use “2-Iodonaphthalene” to model and predict the behavior of chemical systems, which can help guide experimental design and interpretation .

  • Thermodynamic Studies : The thermodynamic properties of “2-Iodonaphthalene” can be studied using various techniques . This information can be useful in understanding the stability of the compound and its reactivity in different conditions .

  • Organic Synthesis Building Blocks : “2-Iodonaphthalene” is often used as a building block in various chemical syntheses . It’s a key component in the creation of complex organic molecules, contributing to the structural diversity and complexity of the final product .

  • Computational Chemistry Programs : “2-Iodonaphthalene” is used in computational chemistry programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for simulation visualizations . These programs use “2-Iodonaphthalene” to model and predict the behavior of chemical systems, which can help guide experimental design and interpretation .

  • Thermodynamic Studies : The thermodynamic properties of “2-Iodonaphthalene” can be studied using various techniques . This information can be useful in understanding the stability of the compound and its reactivity in different conditions .

Safety And Hazards

2-Iodonaphthalene is considered hazardous. It’s recommended to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest . If swallowed, immediate medical assistance should be sought . It should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It’s incompatible with strong oxidizing agents .

Future Directions

While specific future directions for 2-Iodonaphthalene were not found in the search results, it’s worth noting that naphthol compounds like 2-Iodonaphthalene have drawn great attention in various organic transformations because of their attributes, such as low cost, easy to handle, and eco-friendliness . They have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . It’s anticipated that this will stimulate researchers to design new strategies for the further exploitation of 2-Iodonaphthalene for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

2-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7I/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNLBIWVMVNNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210107
Record name beta-Iodonaphthalene
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Molecular Weight

254.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodonaphthalene

CAS RN

612-55-5
Record name 2-Iodonaphthalene
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Record name beta-Iodonaphthalene
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Record name 2-Iodonaphthalene
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Record name beta-Iodonaphthalene
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Record name 2-Iodonaphthalene
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Synthesis routes and methods

Procedure details

2-Bromonapthalene (50.0 g, 242.0 mmol), copper iodide (230.0 g, 1210.0 mmol, 5 eq.), potassium iodide (200 g, 1210.0 mmol, 5 eq.) and hexamethylphosphoramide (500 mL) were stirred and heated to 160° C. for 8 h. This was cooled and added to 1N HCl (250 mL) then toluene (300 mL) and ether (300 mL) and the mixture filtered through celite. The organic layer was separated and washed with water (2×250 mL) dried over magnesium sulphate and concentrated to afford 2-iodonaphthalene (61.5 g, 59%) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.46-7.52 (2H, m, ArH, 7.55-7.58 (1H, m, ArH), 7.68-7.74 (2H, m, ArH), 7.76-7.82 (1H, m, ArH), 8.22-8.26 (1H, m, ArH).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
230 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
59%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
516
Citations
ER Ward, BD Pearson - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… , but found that ethereal l-bromo2-iodonaphthalene would react with ca. 1 equiv. of magnesium. … Interaction of l-Bromo-2-iodonal,hthalene with Magnesium.-l-Bromo-2-iodonaphthalene …
Number of citations: 16 pubs.rsc.org
RW Beattie, FC Whitmore - Journal of the Chemical Society (Resumed …, 1934 - pubs.rsc.org
… 2-Iodonaphthalene was prepared by the action of iodine on 2-chloromercurinaphthalene and 2-mercuribisnaphthalene and found to have the properties reported in the literature. 1-…
Number of citations: 2 pubs.rsc.org
H Suzuki, N Yamamoto - Bulletin of the Chemical Society of Japan, 1972 - journal.csj.jp
… On similar treatment, 2-iodonaphthalene was readily sulfonated to give a mixture of sulfonic acids in which 7-iodonaphthalene-l-sulfonic acid and 6-iodonaphthalene-2-sulfonic acid …
Number of citations: 1 www.journal.csj.jp
WC Danen, DG Saunders, KA Rose - Journal of the American …, 1974 - ACS Publications
… The rates of iodine exchange in 1- and 2-iodonaphthalene, several substituted … 2iodonaphthalene even … Iodobenzene, 1-iodonaphthalene, 2-iodonaphthalene, 3-iodopyridine, and 2-…
Number of citations: 22 pubs.acs.org
T Muraki, H Togo, M Yokoyama - Synlett, 1998 - thieme-connect.com
… In entries 1~4, 2iodonaphthalene was not detected by 1H-NMR. Then 1,3,5triisopropylbenzene (2b) was also converted to the corresponding iodide 3b with iodinanes 1A and 1B …
Number of citations: 20 www.thieme-connect.com
WE Parham, HE Reiff… - Journal of the American …, 1956 - ACS Publications
… observed for chloroform and bromoform; the presence of 2iodonaphthalene has not been demonstrated. An inordinately large quantity of tars are …
Number of citations: 88 pubs.acs.org
J Kubavat, J Thakarda, T Tyagi, S Bhowmik… - Journal of Chemical …, 2021 - Springer
… Thus, in the present work, we report the synthesis of 2-Iodonaphthalene and … cluster gradually quenches through the displacement of 2-Iodonaphthalene ligand by thiols. The cluster …
Number of citations: 2 link.springer.com
EA Filatova, AV Gulevskaya, AF Pozharskii - Chemistry of Heterocyclic …, 2018 - Springer
The Sonogashira coupling of 1,8-bis(dimethylamino)-2-iodonaphthalene with 2-nitro-, 4-nitro-, 4-(trifluoromethyl)-, and 4-methoxyphenylacetylenes was used to obtain new 2-(…
Number of citations: 3 link.springer.com
CS Ramanathan, RS Subrahmanya - … of the Indian Academy of Sciences …, 1958 - Springer
… It was therefore thought desirable to extend these studies to the case of 2-iodonaphthalene … aqueous base solutions on the polarographic behaviour of 2-iodonaphthalene is presented. …
Number of citations: 4 link.springer.com
F Grieser, JK Thomas - The Journal of Chemical Physics, 1980 - pubs.aip.org
… In this study we show that the lifetimes of the triplet states of 1-iodonaphthalene, 2-iodonaphthalene, and 4iodobiphenyl are temperature dependent and can be related to the Arrhenius …
Number of citations: 21 pubs.aip.org

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